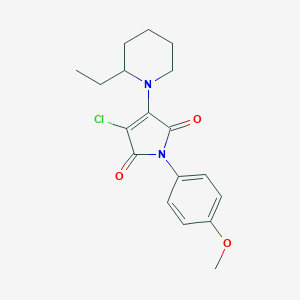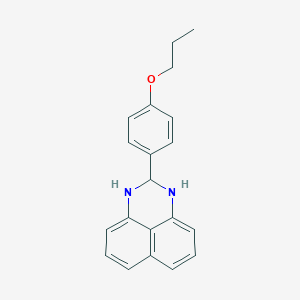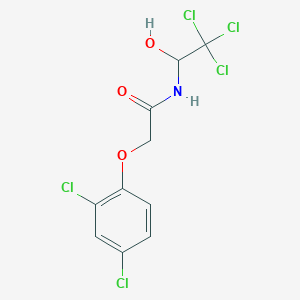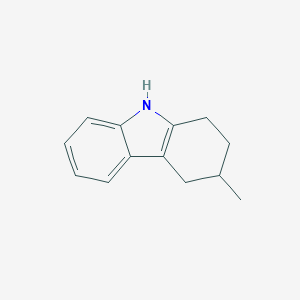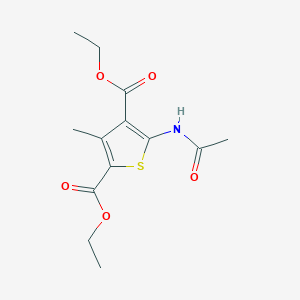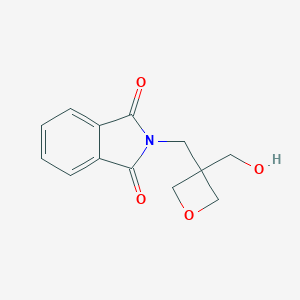
2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione” is a chemical compound that is used in scientific research. Its unique properties make it valuable in various applications, such as drug discovery and organic synthesis. It is a versatile material with a molecular formula of C13H13NO4 and a molecular weight of 247.25 .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives, including “2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione”, has been reported in various studies. One method involves the coupled oxidation of imidazoles and tetraynes, resulting in the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Another method involves simple heating and relatively quick solventless reactions .
Molecular Structure Analysis
The molecular structure of “2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .
Physical And Chemical Properties Analysis
The molecular formula of “2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione” is C13H13NO4, and its molecular weight is 247.25 .
Scientific Research Applications
Chemical and Biological Potentiality
The compound 2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione falls under the class of oxygen and nitrogen heterocycles, which are prevalent in numerous natural substances and biologically active molecules. Particularly, scaffolds like phthalan, isochroman, and isoindoline, to which this compound is related, are found in various products, including antimycotics, antibiotics, antioxidants, pigments, and fluorophores. The synthesis methods and biological potentiality of these scaffolds have been extensively studied, emphasizing their significance in medical and pharmaceutical fields. The cyclocarbonylative Sonogashira coupling method is notably valuable for constructing such compounds due to its atom-economic nature, enabling the formation of alkylidenephthalans, -isochromans, and -isoindolines (Albano & Aronica, 2017).
Antioxidant Activity Analysis
The compound's relevance to antioxidant activity is significant, as it is part of the broader study of antioxidants in fields like food engineering, medicine, and pharmacy. Understanding the antioxidant capacity of complex samples often involves employing a combination of chemical and electrochemical methods. These methods provide insights into the operating mechanisms and kinetics of processes involving antioxidants. The study of such compounds is critical for advancing knowledge in these sectors and improving health outcomes (Munteanu & Apetrei, 2021).
Medicinal Chemistry and Drug Development
The compound's framework is structurally related to isoindolines, which are of considerable interest in medicinal chemistry. The development of synthetic methods to enhance the medicinal and biological properties of compounds like curcumin, which shares structural similarities, is an active area of research. Schiff base, hydrazone, and oxime derivatives of such compounds, including their metal complexes, have shown increased potency in biological activities. This highlights the compound's potential applicability in developing novel therapeutic agents and underscores its importance in modern therapeutics (Omidi & Kakanejadifard, 2020).
Environmental and Agricultural Implications
The compound is also relevant in the context of its environmental and agricultural implications, particularly concerning herbicides like mesotrione. The review of mesotrione underscores the importance of such compounds in agriculture, their environmental fate, and their safety profiles. Understanding these aspects is crucial for ensuring the sustainable and safe use of such chemicals in agricultural practices, thereby indirectly linking to the broader class of compounds that 2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione belongs to (Carles, Joly & Joly, 2017).
Future Directions
The isoindoline-1,3-dione derivatives, including “2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione”, have been investigated against blood cancer using K562 and Raji cell lines . The findings provide a basis for further study to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells .
properties
IUPAC Name |
2-[[3-(hydroxymethyl)oxetan-3-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-6-13(7-18-8-13)5-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4,15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLLHBILOHPSCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN2C(=O)C3=CC=CC=C3C2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565428 |
Source


|
| Record name | 2-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione | |
CAS RN |
156276-40-3 |
Source


|
| Record name | 2-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


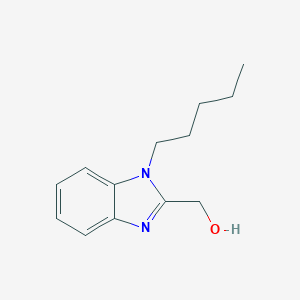
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
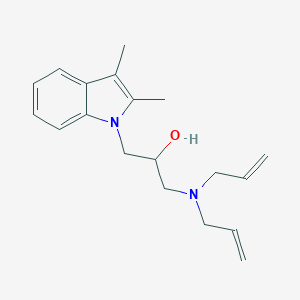
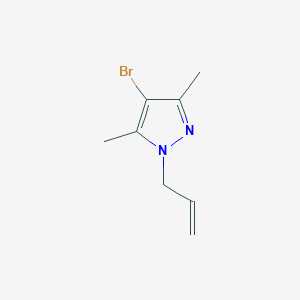
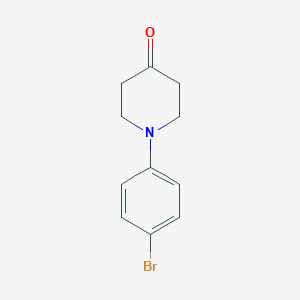
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
